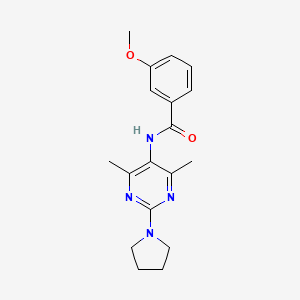![molecular formula C25H21NO6 B2721475 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide CAS No. 883953-71-7](/img/structure/B2721475.png)
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
- Novel coumarin derivatives, including those with structures similar to N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide, have been synthesized and evaluated for their antitumor activity against different human cancer cell lines. Some of these compounds showed better inhibitory activity against tumor cells than the reference drug 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).
Anticholinesterase Activity
- Research has also been conducted on coumarin-3-carboxamides bearing tryptamine moiety for their anticholinesterase activity, which could have implications for treating diseases like Alzheimer's. The study found that some synthesized compounds had significant activity toward acetylcholinesterase (AChE), with the structure-activity relationship (SAR) study indicating that specific moieties could improve anti-AChE activity (Ghanei-Nasab et al., 2016).
Material Development
- Aromatic polyamides with coumarin chromophores have been synthesized, demonstrating properties beneficial for photosensitive applications. These polyamides show good thermal properties and could be used to cast transparent, flexible, and tough films, indicating their potential for use in materials science (Nechifor, 2009).
Antioxidant Activity
- Another study investigated the antioxidant properties of new coumarin derivatives, which could have implications for their use in preventing oxidative stress-related diseases. The synthesized compounds were tested for antioxidant activity in vitro, demonstrating potential as antioxidants (Stanchev et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Tmp-containing compounds have been reported to effectively inhibit their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Tmp-containing compounds have been associated with a wide range of bioactivities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties and bioavailability of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Natural products like this compound often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The molecular and cellular effects of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide Tmp-containing compounds have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide The efficacy of similar compounds can be influenced by various factors, including the biological environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide, like other TMP-bearing compounds, has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is typically inhibitory, leading to a decrease in the biological activity of these targets .
Cellular Effects
In terms of cellular effects, N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide has been found to have notable anti-cancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to inhibition of tubulin polymerization .
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)21-22(27)17-11-7-8-12-18(17)32-25(21)26-24(28)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHQMXACRRRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
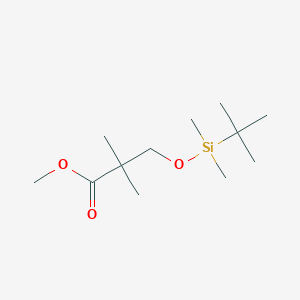
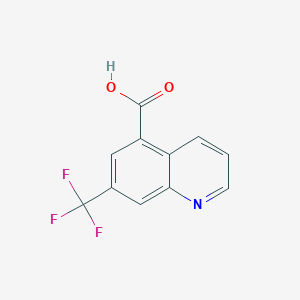
![N'-(2,5-Difluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2721398.png)

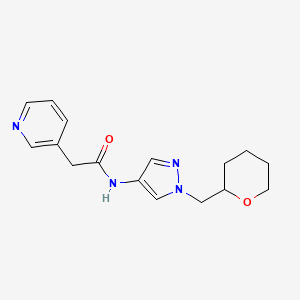
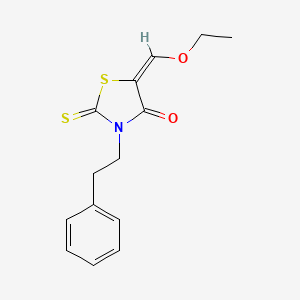
![Butanoic acid, 4-(dimethylamino)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B2721405.png)
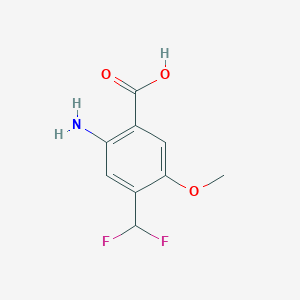
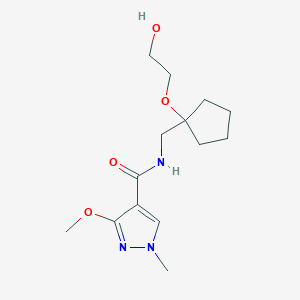
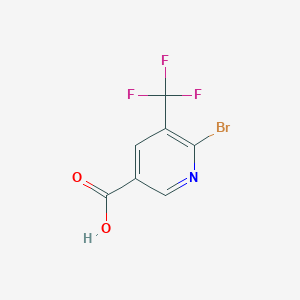
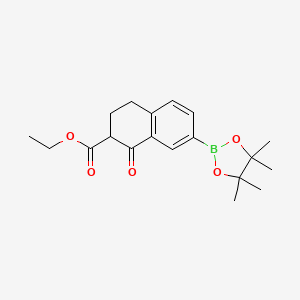
![1,4-Bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2721410.png)
